Mycoversilin

Description

isolated from a mutant derivative of Aspergillus versicolo

Structure

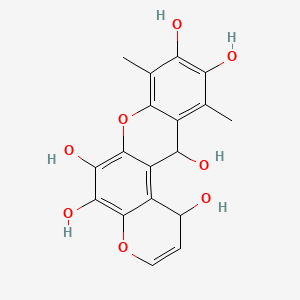

2D Structure

3D Structure

Properties

CAS No. |

88527-18-8 |

|---|---|

Molecular Formula |

C18H16O8 |

Molecular Weight |

360.3 g/mol |

IUPAC Name |

8,11-dimethyl-1,12-dihydropyrano[3,2-a]xanthene-1,5,6,9,10,12-hexol |

InChI |

InChI=1S/C18H16O8/c1-5-8-13(22)10-9-7(19)3-4-25-17(9)14(23)15(24)18(10)26-16(8)6(2)12(21)11(5)20/h3-4,7,13,19-24H,1-2H3 |

InChI Key |

CFHASEWULLWTPB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(C3=C4C(C=COC4=C(C(=C3OC2=C(C(=C1O)O)C)O)O)O)O |

Synonyms |

mycoversilin |

Origin of Product |

United States |

Foundational & Exploratory

Mycoversilin: A Technical Guide for Researchers

An in-depth exploration of the antifungal agent Mycoversilin, detailing its chemical identity, mechanism of action, and relevant experimental data for drug development professionals.

I. Chemical Identity

This compound is an antifungal antibiotic isolated from the fungus Aspergillus versicolor. Its chemical identity is defined by the following identifiers:

| Identifier | Value |

| IUPAC Name | 8,11-dimethyl-1,12-dihydropyrano[3,2-a]xanthene-1,5,6,9,10,12-hexol[1] |

| CAS Number | 88527-18-8[1] |

| Molecular Formula | C18H16O8[1] |

| Molecular Weight | 360.31 g/mol |

II. Biological Activity and Mechanism of Action

This compound exhibits a narrow spectrum of antifungal activity, with notable efficacy against filamentous fungi. It is particularly effective against Trichophyton rubrum, a dermatophyte responsible for various skin infections. The primary mechanism of action of this compound is the potent inhibition of protein synthesis in susceptible fungi.[2] This inhibition occurs through the specific interference with the formation of leucyl-tRNA, a crucial step in the translation process.[2]

Antifungal Spectrum:

This compound has demonstrated selective activity against filamentous fungi, while showing no activity against yeast and bacteria.

| Organism Type | Activity |

| Filamentous Fungi | Active |

| Yeast | Inactive |

| Bacteria | Inactive |

Minimum Inhibitory Concentration (MIC):

The potency of this compound against its target organisms is quantified by its Minimum Inhibitory Concentration (MIC).

| Organism | MIC (µg/mL) |

| Trichophyton rubrum | 15[2][3] |

III. Experimental Protocols

The following sections detail the methodologies for key experiments related to the isolation and characterization of this compound's biological activity.

A. Fermentation and Isolation of this compound

Organism: Aspergillus versicolor (N5)17

Fermentation Medium:

-

Glucose: 4%

-

Peptone: 1%

-

pH: 3.5

Incubation Conditions:

-

Temperature: 28°C

-

Duration: 8-9 days

-

Condition: Stationary

Isolation Procedure:

-

The culture filtrate is subjected to repeated column chromatography.

-

This compound is recrystallized from ethyl acetate to obtain homogeneous fine needles.[3]

B. Determination of Antifungal Activity (MIC Assay)

A standardized microdilution or agar dilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against Trichophyton rubrum.

General Protocol:

-

Prepare a stock solution of this compound in a suitable solvent.

-

Perform serial dilutions of the this compound stock solution in a liquid broth or solid agar medium.

-

Inoculate the diluted solutions or agar plates with a standardized suspension of Trichophyton rubrum spores or hyphal fragments.

-

Incubate the plates or tubes at an optimal temperature for the growth of the fungus.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth.

C. In Vivo Protein Synthesis Inhibition Assay

This assay measures the effect of this compound on the incorporation of radiolabeled amino acids into newly synthesized proteins in Trichophyton rubrum.

Protocol:

-

Grow cultures of Trichophyton rubrum to the desired growth phase.

-

Expose the fungal cultures to varying concentrations of this compound, including a no-treatment control.

-

Add a radiolabeled amino acid (e.g., ³H-leucine) to the cultures.

-

Incubate for a defined period to allow for amino acid incorporation.

-

Harvest the fungal cells and precipitate the proteins using an acid such as trichloroacetic acid (TCA).

-

Wash the protein precipitate to remove unincorporated radiolabeled amino acids.

-

Quantify the amount of radioactivity in the protein precipitate using a scintillation counter.

-

A significant reduction in radioactivity in the this compound-treated samples compared to the control indicates inhibition of protein synthesis. The antibiotic has been shown to inhibit in vivo synthesis of protein fairly strongly, DNA moderately, and RNA slightly at its minimum inhibitory concentration.[2]

D. Cell-Free Protein Synthesis Assay

This assay helps to pinpoint the specific step in protein synthesis that is inhibited by this compound.

Protocol:

-

Prepare a cell-free extract from Trichophyton rubrum containing all the necessary components for protein synthesis (ribosomes, tRNAs, aminoacyl-tRNA synthetases, etc.).

-

Set up reaction mixtures containing the cell-free extract, a messenger RNA (mRNA) template, radiolabeled amino acids, and ATP/GTP as an energy source.

-

Add different concentrations of this compound to the reaction mixtures.

-

Incubate the mixtures to allow for protein synthesis to occur.

-

Measure the incorporation of radiolabeled amino acids into newly synthesized polypeptides.

-

Strong inhibition of this process confirms a direct effect on the translational machinery.[2]

E. Leucyl-tRNA Formation Assay

This experiment specifically investigates the effect of this compound on the charging of tRNA with leucine.

Protocol:

-

Isolate tRNA and leucyl-tRNA synthetase from Trichophyton rubrum.

-

Set up a reaction mixture containing tRNA, leucyl-tRNA synthetase, radiolabeled leucine, and ATP.

-

Add this compound at various concentrations to the reaction.

-

Incubate the reaction to allow for the formation of leucyl-tRNA.

-

Precipitate the tRNA (including the charged leucyl-tRNA) and wash to remove free radiolabeled leucine.

-

Quantify the radioactivity of the precipitate.

-

A dose-dependent decrease in radioactivity in the presence of this compound indicates inhibition of leucyl-tRNA formation.[2]

IV. Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for this compound.

References

- 1. echemi.com [echemi.com]

- 2. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Mycoversilin: A Technical Guide to Solubility and Stability Assessment

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of Mycoversilin is limited. This guide provides the known properties of this compound and outlines standardized, industry-accepted methodologies for determining the solubility and stability of a compound like this compound, in line with established pharmaceutical research practices.

Core Compound Information

This compound is identified as an antibiotic with activity against skin and phytopathogenic fungi.[1] It is known to be a potent inhibitor of protein synthesis.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C18H16O8 | [1] |

| Molecular Weight | 360.31 g/mol | [1] |

| CAS Number | 88527-18-8 |[1] |

Solubility Assessment: Experimental Protocol

A standard approach to determining the solubility of a research compound involves equilibrium solubility experiments. The following is a generalized protocol.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the equilibrium solubility of this compound.

Detailed Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol) in a series of vials. The excess solid should be visible.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 48 hours). A shaker or rotator is recommended.

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the suspensions to settle.

-

Separate the saturated solution (supernatant) from the undissolved solid by centrifugation or filtration (using a filter compatible with the solvent, e.g., PTFE).

-

-

Quantification:

-

Dilute the saturated solution with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of dissolved this compound using a validated analytical technique such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a standard curve with known concentrations of this compound to accurately determine the concentration in the sample.

-

-

Data Reporting:

-

Express the solubility in relevant units, such as mg/mL or moles/liter (M).

-

Stability Assessment: Experimental Protocol

Stability studies are crucial to determine the shelf-life and appropriate storage conditions for a compound. Forced degradation studies are often performed to understand the degradation pathways.

Signaling Pathway for Forced Degradation Study Logic

Caption: Logical flow of a forced degradation study for this compound.

Detailed Methodology:

-

Preparation of a Stability-Indicating Method:

-

Develop and validate an analytical method, typically HPLC, that can separate the parent this compound peak from any potential degradation products. This ensures that the quantification of the parent compound is accurate and not inflated by co-eluting degradants.

-

-

Forced Degradation Conditions:

-

Acid and Base Hydrolysis: Dissolve this compound in a suitable solvent and treat with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) in separate experiments. Samples can be heated to accelerate degradation.

-

Oxidation: Treat a solution of this compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3%).

-

Thermal Stress: Expose a solid sample and a solution of this compound to elevated temperatures (e.g., 60°C).

-

Photostability: Expose a solid sample and a solution of this compound to light conditions as specified in ICH guideline Q1B. Control samples should be protected from light.

-

-

Time Points and Analysis:

-

At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), take aliquots from each stress condition.

-

Neutralize the acid and base-stressed samples before analysis.

-

Analyze all samples using the stability-indicating HPLC method.

-

-

Data Evaluation:

-

Calculate the percentage of this compound remaining at each time point for each condition.

-

Identify and, if possible, characterize the major degradation products.

-

This information helps to identify the compound's liabilities and inform suitable storage and handling conditions.

-

Table 2: Example Data Table for a this compound Forced Degradation Study

| Stress Condition | Time (hours) | This compound Remaining (%) | Peak Area of Major Degradant 1 |

| 0.1 M HCl (60°C) | 0 | 100 | 0 |

| 4 | 85.2 | 12.3 | |

| 8 | 71.5 | 25.1 | |

| 24 | 45.8 | 48.9 | |

| 0.1 M NaOH (60°C) | 0 | 100 | 0 |

| 4 | 92.1 | 5.8 | |

| 8 | 83.4 | 14.2 | |

| 24 | 65.7 | 30.5 | |

| 3% H2O2 (RT) | 0 | 100 | 0 |

| 4 | 98.5 | 1.2 | |

| 8 | 97.1 | 2.5 | |

| 24 | 93.2 | 6.4 |

Note: The data in this table is hypothetical and for illustrative purposes only.

References

Mycoversilin: An In-Depth Technical Guide on its Antifungal Therapeutic Target

Disclaimer: The available scientific literature on Mycoversilin is exceptionally limited, with the most detailed information originating from research published in 1984. As such, this guide is constrained to the foundational data from that period. There is no evidence of recent, in-depth studies, clinical trials, or extensive exploration of other potential therapeutic targets. The experimental protocols provided are generalized representations of standard microbiological assays, as the specific, detailed methodologies from the original studies are not fully available.

Executive Summary

This compound is a narrow-spectrum antifungal antibiotic isolated from Aspergillus versicolor.[1] Its primary therapeutic action is against filamentous fungi, with specific inhibitory effects observed against Trichophyton rubrum. The core mechanism of this compound's antifungal activity is the targeted inhibition of protein synthesis. This is achieved by specifically preventing the formation of leucyl-tRNA, a critical step in the translation process. This guide will synthesize the available data on this compound's antifungal properties, its mechanism of action, and the limited quantitative data available.

Quantitative Data Summary

The quantitative data for this compound's antifungal activity is derived from a 1984 study published in the Journal of Antibiotics. The key findings from this research are summarized in the table below.

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Trichophyton rubrum | 15 µg/ml | [1][2] |

| Inhibition of Sporulation | Trichophyton rubrum | 28.5% at MIC | [2] |

Mechanism of Action: Inhibition of Protein Synthesis

This compound exerts its antifungal effect by disrupting the synthesis of proteins within the fungal cell. The primary target of this action is the process of aminoacyl-tRNA formation, specifically the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA).

The key points of its mechanism are:

-

Strong Inhibition of Protein Synthesis: this compound demonstrates a significant inhibitory effect on in vivo protein synthesis in T. rubrum.[2]

-

Moderate to Slight Inhibition of DNA and RNA Synthesis: The antibiotic has a moderate inhibitory effect on DNA synthesis and a slight effect on RNA synthesis at its minimum inhibitory concentration.[2]

-

Targeted Action on Leucyl-tRNA Formation: The specific site of action within the protein synthesis pathway is the inhibition of leucyl-tRNA formation.[2]

-

No Effect on Leucine Activation: It is important to note that this compound does not prevent the activation of leucine itself.[2]

This targeted inhibition of leucyl-tRNA synthetase (LeuRS), the enzyme responsible for charging tRNA with leucine, effectively halts the incorporation of leucine into growing polypeptide chains, leading to cessation of protein production and fungal growth.[3]

Signaling Pathway Diagram

The following diagram illustrates the established mechanism of action for this compound.

Caption: Mechanism of this compound action on protein synthesis.

Experimental Protocols

The following are generalized experimental protocols representative of the assays mentioned in the 1984 study. The precise reagents, concentrations, and incubation times used in the original research are not detailed in the available abstract.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method for determining the MIC of an antifungal agent.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of Trichophyton rubrum.

Methodology:

-

Preparation of Fungal Inoculum: A standardized suspension of T. rubrum spores or hyphal fragments is prepared in a suitable broth medium (e.g., Sabouraud Dextrose Broth). The suspension is adjusted to a specific turbidity corresponding to a known colony-forming unit (CFU) count.

-

Serial Dilution of this compound: A stock solution of this compound is serially diluted in the broth medium across a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

-

Controls: Positive (fungus in broth without this compound) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at an optimal temperature for T. rubrum growth (e.g., 25-30°C) for a specified period (typically several days for filamentous fungi), allowing for visible growth in the positive control well.

-

Observation: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the fungus.

Inhibition of Sporulation Assay

This protocol describes a method to quantify the effect of an antifungal agent on the production of spores.

Objective: To measure the percentage reduction in sporulation of T. rubrum in the presence of this compound.

Methodology:

-

Culture Preparation: T. rubrum is cultured on a solid agar medium (e.g., Potato Dextrose Agar) containing a sub-lethal (e.g., the MIC) concentration of this compound. A control plate without the antibiotic is also prepared.

-

Incubation: The cultures are incubated under conditions that promote sporulation for a defined period.

-

Spore Harvesting: Spores are harvested from both the treated and control plates by washing the agar surface with a sterile saline solution containing a wetting agent (e.g., Tween 80).

-

Spore Counting: The concentration of spores in the harvested suspension is quantified using a hemocytometer or by plating serial dilutions and counting the resulting colonies.

-

Calculation of Inhibition: The percentage inhibition of sporulation is calculated using the following formula: % Inhibition = [1 - (Spores from Treated Plate / Spores from Control Plate)] * 100

Potential Therapeutic Targets and Future Outlook

Based on the available literature, the sole identified therapeutic target for this compound is Leucyl-tRNA synthetase in filamentous fungi. Its mechanism of action appears to be highly specific to the inhibition of protein synthesis.[2]

The absence of any significant research on this compound in the last four decades suggests that it may have been superseded by more effective or broader-spectrum antifungal agents, or that it presented challenges in terms of efficacy, safety, or production that halted its development.

For researchers or drug development professionals, this compound could represent a starting point for the investigation of novel LeuRS inhibitors. The unique chemical structure of this compound (a benzopyran) might offer a scaffold for the synthesis of new derivatives with improved antifungal activity or a broader spectrum of action.[1][2] Further research would be required to isolate and characterize this compound, validate its mechanism of action using modern molecular techniques, and assess its potential for toxicity and drug resistance.

References

- 1. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are LeuRS inhibitors and how do they work? [synapse.patsnap.com]

Mycoversilin In Vitro: A Technical Overview of its Antifungal Mechanism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the available in vitro data on Mycoversilin, an antifungal antibiotic. The information is compiled from foundational studies to offer a detailed understanding of its mechanism of action, supported by quantitative data and experimental workflows.

Core Findings: Inhibition of Macromolecular Synthesis

This compound demonstrates specific inhibitory activity against the filamentous fungus Trichophyton rubrum. The primary mechanism of action elucidated from in vitro studies is the targeted disruption of essential cellular processes, primarily protein synthesis.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research conducted on this compound's antifungal properties.

| Parameter | Value | Organism | Reference |

| Minimum Inhibitory Concentration (MIC) | 15 µg/ml | Trichophyton rubrum | [1][2][3] |

| Inhibition of Sporulation (at MIC) | 28.5% | Trichophyton rubrum | [1][2] |

Table 1: Antifungal Activity of this compound

| Macromolecule Synthesis Inhibition (in vivo at MIC) | Level of Inhibition | Organism | Reference |

| Protein Synthesis | Strong | Trichophyton rubrum | [1][2] |

| DNA Synthesis | Moderate | Trichophyton rubrum | [1][2] |

| RNA Synthesis | Slight | Trichophyton rubrum | [1][2] |

Table 2: Effect of this compound on Macromolecular Synthesis in T. rubrum

A related compound, Versilin, studied in Aspergillus versicolor N5 and Trichophyton rubrum, showed similar effects, with marked inhibition of protein synthesis and slight to moderate inhibition of RNA and DNA synthesis, respectively[4].

Mechanism of Action: A Closer Look

This compound's primary mode of action is the potent inhibition of protein synthesis. Further investigation into the specific site of action revealed that the antibiotic targets the formation of leucyl-tRNA[1][2]. This indicates a specific interaction with the aminoacylation step of protein synthesis. Notably, the activation of leucine itself is not affected, pinpointing the inhibition to the charging of tRNA with its corresponding amino acid[1][2].

The following diagram illustrates the proposed mechanism of action for this compound.

Caption: Proposed mechanism of this compound action on protein synthesis.

Experimental Protocols

While detailed, step-by-step protocols are not fully available in the referenced abstracts, the following methodologies were central to the in vitro evaluation of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against Trichophyton rubrum was determined to be 15 µg/ml[1][2][3]. This was likely established using a broth or agar dilution method, where various concentrations of this compound were tested to find the lowest concentration that visibly inhibits fungal growth.

Macromolecular Synthesis Inhibition Assay

The effect of this compound on the synthesis of protein, DNA, and RNA was assessed in vivo at the MIC[1][2]. This type of assay typically involves the following steps:

-

Culturing of T. rubrum in a suitable liquid medium.

-

Addition of this compound at its MIC (15 µg/ml).

-

Introduction of radiolabeled precursors for protein (e.g., ³H-leucine), DNA (e.g., ³H-thymidine), and RNA (e.g., ³H-uridine).

-

Incubation for a defined period to allow for the incorporation of the radiolabeled precursors into newly synthesized macromolecules.

-

Harvesting the cells and precipitating the macromolecules (e.g., using trichloroacetic acid).

-

Quantifying the radioactivity in the precipitate to determine the rate of synthesis for each macromolecule in the presence and absence of this compound.

The following diagram outlines a general workflow for this type of experiment.

Caption: General workflow for macromolecular synthesis inhibition assay.

Cell-Free Protein Synthesis Assay

To pinpoint the site of action, a cell-free protein synthesis system was utilized[1][2]. This assay allows for the study of protein synthesis independent of the cellular membrane and other complex cellular processes. The key finding from this experiment was that this compound inhibits the formation of leucyl-tRNA but does not affect the activation of leucine[1][2]. A study on the related compound Versilin also utilized a polyU-directed in vitro synthesis of polyphenylalanine to confirm the inhibition of protein synthesis[4].

Concluding Remarks

The available in vitro studies on this compound, primarily from foundational research, establish it as an antifungal agent with a specific mechanism of action against Trichophyton rubrum. Its primary target is the inhibition of protein synthesis via the disruption of leucyl-tRNA formation. While the existing data provides a strong basis for understanding its mode of action, further research, including detailed signaling pathway analysis and broader antifungal spectrum evaluation, would be beneficial for a more complete characterization.

References

- 1. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jstage.jst.go.jp [jstage.jst.go.jp]

- 3. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

Mycoversilin: A Preliminary Technical Whitepaper on an Antifungal Antibiotic

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoversilin is an antifungal antibiotic isolated from the culture filtrate of Aspergillus versicolor (N5)17.[1] Belonging to the benzopyran class of compounds, it has demonstrated specific inhibitory activity against filamentous fungi, particularly Trichophyton rubrum.[1][2] This document provides a summary of the preliminary research findings on this compound, focusing on its mechanism of action, biological activity, and isolation. The information presented here is based on initial studies and serves as a foundational guide for further research and development.

Mechanism of Action

This compound's primary mode of action is the inhibition of protein synthesis in fungal cells.[2] Unlike many antifungal agents that target the cell membrane or cell wall, this compound acts on the intracellular machinery responsible for protein production.

Specifically, the antibiotic has been shown to:

-

Strongly inhibit in vivo protein synthesis.[2]

-

Moderately inhibit DNA synthesis.[2]

-

Slightly inhibit RNA synthesis.[2]

The direct site of action has been identified as the inhibition of leucyl-tRNA formation, a critical step in the initiation of protein synthesis.[2] this compound does not, however, affect the activation of leucine itself.[2] It is noteworthy that the antibiotic does not cause the release of UV-absorbing materials from the fungal cells, nor does it affect their respiration, suggesting a specific intracellular target rather than general membrane disruption.[2]

References

An In-depth Technical Review of Mycoversilin

Abstract

This technical guide provides a comprehensive review of the available scientific literature on Mycoversilin, an antifungal antibiotic. The document summarizes its core properties, mechanism of action, and antifungal efficacy, with a focus on quantitative data and experimental methodologies. Due to the limited and dated nature of the available research, primarily from 1984, this guide synthesizes the foundational knowledge and presents it in a structured format for contemporary researchers. The information herein is based on the initial isolation and characterization studies and does not include recent developments or clinical trial data, as none are publicly available.

Introduction

This compound is an antifungal antibiotic that was first isolated from the culture filtrate of Aspergillus versicolor (N5)17.[1] It is classified chemically as a benzopyran.[1][2] Early research identified it as a narrow-spectrum antibiotic with notable activity against filamentous fungi, particularly Trichophyton rubrum, a dermatophyte responsible for various skin and nail infections in humans.[1][2] This guide aims to consolidate the key findings on this compound to serve as a foundational resource for modern research and development.

Quantitative Data Summary

The antifungal activity of this compound has been quantified in terms of its inhibitory effects on Trichophyton rubrum. The key quantitative data from the foundational studies are summarized in the table below.

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Trichophyton rubrum | 15 µg/ml | [1][2] |

| Inhibition of Sporulation (at MIC) | Trichophyton rubrum | 28.5% | [2] |

Mechanism of Action

This compound exerts its antifungal effect primarily through the inhibition of protein synthesis.[2] Unlike many antifungal agents that target the cell wall or membrane, this compound's action is intracellular.

Key features of its mechanism include:

-

Selective Inhibition of Macromolecular Synthesis: At its minimum inhibitory concentration, this compound strongly inhibits protein synthesis, moderately inhibits DNA synthesis, and has a slight effect on RNA synthesis in T. rubrum.[2]

-

No Effect on Other Cellular Processes: The antibiotic does not affect the radial growth of the fungus, the release of UV-absorbing materials (indicative of cell membrane damage), or cellular respiration.[2]

-

Targeting Leucyl-tRNA Formation: The specific site of action in the protein synthesis pathway is the inhibition of leucyl-tRNA formation.[2] This step is crucial for the incorporation of the amino acid leucine into growing polypeptide chains. This compound does not, however, inhibit the initial activation of leucine.[2]

Signaling Pathway Diagram

The following diagram illustrates the established mechanism of action for this compound.

Caption: Mechanism of action of this compound.

Experimental Protocols

The following are descriptions of the methodologies for the key experiments cited in the literature, based on the available information. The full, detailed protocols were not available in the reviewed abstracts and would be found in the full-text articles.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against Trichophyton rubrum was likely determined using a broth or agar dilution method, which is standard for antifungal susceptibility testing.

-

Objective: To find the lowest concentration of this compound that visibly inhibits the growth of T. rubrum.

-

Methodology Outline:

-

A series of twofold dilutions of this compound would be prepared in a suitable liquid growth medium (e.g., Sabouraud dextrose broth).

-

Each dilution would be inoculated with a standardized suspension of T. rubrum spores or mycelial fragments.

-

The cultures would be incubated at an optimal temperature (e.g., 25-28°C) for a specified period (typically several days for filamentous fungi).

-

The MIC would be recorded as the lowest concentration of the antibiotic at which there is no visible growth of the fungus.

-

In Vivo Macromolecular Synthesis Inhibition Assay

This assay would have measured the effect of this compound on the synthesis of DNA, RNA, and protein in living T. rubrum cells.

-

Objective: To quantify the inhibitory effect of this compound on the incorporation of radiolabeled precursors into macromolecules.

-

Methodology Outline:

-

Cultures of T. rubrum would be grown to a specific phase (e.g., logarithmic growth).

-

The cultures would be treated with this compound at its MIC (15 µg/ml) for a defined period.

-

Radiolabeled precursors for each macromolecule (e.g., [³H]thymidine for DNA, [³H]uridine for RNA, and [¹⁴C]leucine for protein) would be added to the cultures.

-

After an incubation period, the cells would be harvested, and the macromolecules precipitated using an acid (e.g., trichloroacetic acid, TCA).

-

The amount of radioactivity incorporated into the precipitate would be measured using a scintillation counter. The percentage of inhibition would be calculated by comparing the radioactivity in treated samples to that in untreated controls.

-

Cell-Free Protein Synthesis Assay

This in vitro assay would have been used to confirm that this compound directly inhibits the cellular machinery of protein synthesis.

-

Objective: To determine if this compound inhibits protein synthesis in a system devoid of a cell wall and membrane, using isolated ribosomes and other necessary components.

-

Methodology Outline:

-

A cell-free extract containing ribosomes, tRNAs, and necessary enzymes would be prepared from T. rubrum.

-

A reaction mixture would be set up containing the cell-free extract, an energy source (ATP, GTP), amino acids (including a radiolabeled one like [¹⁴C]leucine), and a messenger RNA (mRNA) template.

-

This compound would be added to the experimental tubes.

-

The reaction would be incubated to allow for protein synthesis.

-

The newly synthesized proteins would be precipitated, and the incorporated radioactivity measured to determine the level of inhibition.

-

Leucyl-tRNA Formation Assay

This assay would have been designed to pinpoint the specific step in protein synthesis that is inhibited by this compound.

-

Objective: To measure the formation of the leucyl-tRNA complex in the presence and absence of this compound.

-

Methodology Outline:

-

A reaction mixture would be prepared containing purified leucyl-tRNA synthetase, tRNA, ATP, and radiolabeled leucine ([¹⁴C]leucine).

-

This compound would be added to the test reactions.

-

The reaction would be incubated to allow the charging of tRNA with leucine.

-

The reaction would be stopped, and the charged leucyl-tRNA precipitated (e.g., with cold TCA) onto a filter.

-

The radioactivity retained on the filter, corresponding to the amount of leucyl-tRNA formed, would be measured. A reduction in radioactivity in the presence of this compound would indicate inhibition of this step.

-

Conclusion

This compound is a benzopyran antifungal agent with specific and potent activity against the dermatophyte Trichophyton rubrum. The available literature, though dated, clearly establishes its mechanism of action as the inhibition of protein synthesis via the targeted disruption of leucyl-tRNA formation. The quantitative data indicates significant inhibitory activity at a concentration of 15 µg/ml. While this foundational research provides a strong starting point, the lack of recent studies, clinical data, or extensive patent literature suggests that the development of this compound may have been discontinued. For researchers in antifungal drug development, this compound presents a case study of a targeted molecular mechanism. Further investigation into its chemical synthesis, structure-activity relationships, and spectrum of activity using modern techniques could potentially revive interest in this compound or its derivatives.

References

Methodological & Application

Mycoversilin: Application Notes and Protocols for Laboratory Research

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Mycoversilin is a narrow-spectrum antifungal antibiotic isolated from the culture filtrate of Aspergillus versicolor.[1] It belongs to the benzopyran class of compounds.[1] this compound exhibits potent activity against filamentous fungi, with particular efficacy demonstrated against Trichophyton rubrum.[1][2] Its mechanism of action involves the specific inhibition of fungal protein synthesis, offering a targeted approach for antifungal research and development.[2] These application notes provide detailed protocols for the use of this compound in a laboratory setting to assess its antifungal activity, mechanism of action, and selectivity.

Mechanism of Action

This compound targets and inhibits the activity of fungal leucyl-tRNA synthetase (LeuRS).[2] This enzyme is crucial for protein synthesis as it catalyzes the attachment of leucine to its corresponding tRNA molecule. By inhibiting the formation of leucyl-tRNA, this compound effectively halts the incorporation of leucine into growing polypeptide chains, leading to the cessation of protein synthesis and subsequent fungal cell death.[2] Notably, the inhibitory action is potent in cell-free fungal protein synthesis systems, while having minimal effect in mammalian cell-free systems, suggesting a high degree of selectivity for the fungal enzyme.[3]

Figure 1: Mechanism of action of this compound in fungal cells.

Hypothetical Interaction with Host Cell Signaling

Inhibitors of aminoacyl-tRNA synthetases can activate the Integrated Stress Response (ISR) in mammalian cells. This is primarily mediated by the GCN2 (General Control Nonderepressible 2) kinase, which detects the accumulation of uncharged tRNAs—a hallmark of amino acid starvation or synthetase inhibition.[4][5] Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis but paradoxically promoting the translation of specific stress-response mRNAs, such as ATF4 (Activating Transcription Factor 4).[4] ATF4 then upregulates genes involved in amino acid metabolism and stress adaptation. While this compound is selective for fungal LeuRS, high concentrations could potentially interact with the mammalian ortholog, triggering this pathway. Evaluating the activation of the GCN2/ATF4 pathway in human cells is a key step in preclinical safety and selectivity profiling.

Figure 2: Hypothetical activation of the GCN2 stress pathway by this compound.

Applications

-

In Vitro Antifungal Susceptibility Testing: Determination of Minimum Inhibitory Concentration (MIC) against a panel of pathogenic fungi.

-

Mechanism of Action Studies: Confirmation of protein synthesis inhibition in fungal cells and cell-free extracts.

-

Selectivity and Cytotoxicity Profiling: Assessment of inhibitory effects on mammalian cell lines to determine the therapeutic index.

-

Time-Kill Kinetic Assays: Evaluation of the fungicidal or fungistatic activity of this compound over time.

-

In Vivo Efficacy Studies: Assessment of therapeutic potential in murine models of fungal disease, such as dermatophytosis or systemic candidiasis.

Quantitative Data Summary

The following tables present representative data for this compound. Note: This data is illustrative and should be confirmed experimentally.

Table 1: In Vitro Antifungal Activity of this compound (Illustrative Data)

| Fungal Species | Strain | MIC (µg/mL) |

|---|---|---|

| Trichophyton rubrum | ATCC 28188 | 15[2] |

| Aspergillus fumigatus | ATCC 204305 | 32 |

| Candida albicans | SC5314 | 64 |

| Candida glabrata | ATCC 90030 | >128 |

| Cryptococcus neoformans | H99 | 64 |

Table 2: Cytotoxicity Profile of this compound (Illustrative Data)

| Cell Line | Description | IC₅₀ (µg/mL) | Selectivity Index (SI)* |

|---|---|---|---|

| HepG2 | Human Liver Carcinoma | >256 | >17.1 |

| HEK293 | Human Embryonic Kidney | >256 | >17.1 |

| T. rubrum | Fungal Target | 15 | - |

*Selectivity Index calculated as IC₅₀ (HepG2 or HEK293) / MIC (T. rubrum)

Table 3: Time-Kill Kinetics for this compound against T. rubrum (Illustrative Data)

| Concentration | Time (h) | Log₁₀ CFU/mL Reduction |

|---|---|---|

| 2x MIC | 4 | 0.5 |

| 8 | 1.2 | |

| 24 | 2.1 | |

| 4x MIC | 4 | 1.1 |

| 8 | 2.5 | |

| 24 | >3.0 (Fungicidal) | |

| 8x MIC | 4 | 2.3 |

| 8 | >3.0 (Fungicidal) |

| | 24 | >3.0 (Fungicidal) |

Experimental Protocols

In Vitro Experimental Workflow

The following diagram outlines the general workflow for the in vitro characterization of this compound.

Figure 3: General workflow for in vitro experiments.

Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

-

Preparation of this compound Stock: Dissolve this compound in 100% DMSO to a stock concentration of 1280 µg/mL.

-

Plate Preparation: In a 96-well microtiter plate, perform a serial two-fold dilution of this compound in RPMI 1640 medium. The final concentration range should typically span from 0.125 to 128 µg/mL.

-

Inoculum Preparation: Prepare a fungal spore suspension of the test organism in sterile saline, adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ spores/mL.

-

Inoculation: Add 100 µL of the fungal inoculum to each well of the microtiter plate. Include a growth control (inoculum, no drug) and a sterility control (medium, no inoculum).

-

Incubation: Incubate the plates at 35°C for 48-72 hours, or until sufficient growth is observed in the growth control well.

-

MIC Determination: The MIC is the lowest concentration of this compound that causes complete visual inhibition of fungal growth.[6]

Protocol: Mammalian Cell Cytotoxicity (MTT Assay)

This protocol assesses the effect of this compound on the metabolic activity of mammalian cells.

-

Cell Seeding: Seed human cell lines (e.g., HepG2, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Addition: Prepare serial dilutions of this compound in culture medium and add them to the cells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.[7] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[7][8]

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.[7]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: Calculate the IC₅₀ value, which is the concentration of this compound that reduces cell viability by 50% compared to the vehicle control.

Protocol: In Vitro Protein Synthesis Inhibition Assay

This protocol uses a commercial cell-free protein synthesis kit to confirm the mechanism of action.

-

System Preparation: Prepare a cell-free translation system from a relevant fungal source (e.g., S. cerevisiae or C. albicans lysate) or use a commercially available kit.

-

Reaction Setup: In a nuclease-free tube, combine the lysate, reaction buffer, amino acid mixture (containing ³⁵S-methionine), a reporter mRNA (e.g., Luciferase), and varying concentrations of this compound.

-

Incubation: Incubate the reaction at 30°C for 60-90 minutes to allow for protein synthesis.[9]

-

Precipitation: Stop the reaction and precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

-

Quantification: Collect the precipitated, radiolabeled proteins on a filter and quantify the amount of incorporated ³⁵S-methionine using a scintillation counter.

-

Analysis: Determine the concentration of this compound required to inhibit protein synthesis by 50% (IC₅₀) by comparing the radioactivity in treated samples to an untreated control.

Protocol: Time-Kill Kinetic Assay

This assay determines whether this compound is fungistatic or fungicidal.

-

Inoculum Preparation: Prepare a standardized fungal suspension (~1 x 10⁵ to 5 x 10⁵ CFU/mL) in RPMI 1640 broth.[4]

-

Assay Setup: Prepare flasks containing the fungal inoculum and this compound at concentrations of 0x (growth control), 1x, 2x, 4x, and 8x the predetermined MIC.

-

Incubation: Incubate the flasks at 35°C with agitation.[4]

-

Sampling: At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.[4]

-

Plating: Perform serial dilutions of the aliquots in sterile saline and plate them onto Sabouraud Dextrose Agar plates.

-

Colony Counting: Incubate the plates for 48 hours and count the number of colonies (CFU/mL).

-

Analysis: Plot Log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction (99.9%) in CFU/mL from the initial inoculum is considered fungicidal activity.

In Vivo Efficacy Workflow (Murine Dermatophytosis Model)

Given this compound's potent activity against T. rubrum, a dermatophytosis model is highly relevant.

Figure 4: Workflow for a murine model of dermatophytosis.

Protocol: Murine Model of Dermatophytosis

This protocol provides a framework for evaluating the in vivo efficacy of this compound.

-

Animal Model: Use 6-8 week old BALB/c mice or guinea pigs. Acclimatize animals for at least one week.

-

Infection: Anesthetize the animals and gently abrade a small area on their dorsum. Apply a suspension of T. rubrum spores (e.g., 10⁷ spores) to the abraded site.

-

Treatment Groups: After 2-3 days, once lesions begin to appear, randomize animals into groups (n=8-10 per group):

-

Vehicle Control (e.g., topical cream base or oral saline)

-

This compound (various doses, topical or systemic)

-

Positive Control (e.g., commercial antifungal like terbinafine)

-

-

Dosing: Administer treatment daily for 14-21 days.

-

Monitoring: Observe animals daily for clinical signs. Score the skin lesions based on erythema, scaling, and crusting.

-

Endpoint Analysis: At the end of the treatment period, euthanize the animals.

-

Fungal Burden: Excise the infected skin, homogenize it, and plate serial dilutions to determine the fungal load (CFU/gram of tissue).

-

Histopathology: Fix skin samples in formalin for sectioning and staining (e.g., PAS stain) to visualize fungal elements in the tissue.

-

-

Data Analysis: Compare lesion scores and fungal burdens between the treatment groups and the vehicle control to determine efficacy.

Storage and Handling

This compound is supplied as a powder. For long-term storage, it is recommended to keep it at -20°C, protected from light and moisture. Stock solutions in DMSO can be stored at -20°C for up to six months. Avoid repeated freeze-thaw cycles.

Safety Precautions

Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for complete safety information.

References

- 1. Nuclear translocation of an aminoacyl-tRNA synthetase may mediate a chronic "integrated stress response" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Progress and challenges in aminoacyl-tRNA synthetase-based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aspirochlorine: a highly selective and potent inhibitor of fungal protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GCN2 sustains mTORC1 suppression upon amino acid deprivation by inducing Sestrin2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. Murine Systemic Candidiasis Model and Treatment [bio-protocol.org]

- 8. niaid.nih.gov [niaid.nih.gov]

- 9. Dermatophytosis in Dogs and Cats - Integumentary System - MSD Veterinary Manual [msdvetmanual.com]

Application Note and Protocol for the HPLC Analysis of Mycoversilin

This document provides a detailed application note and a proposed protocol for the quantitative analysis of the antifungal agent Mycoversilin using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and professionals involved in natural product chemistry, mycology, and drug development.

Introduction

This compound is an antibiotic produced by the fungus Aspergillus versicolor.[1] It exhibits notable activity against various filamentous fungi, particularly skin fungi and phytopathogenic fungi.[1][2] The mechanism of action of this compound involves the strong inhibition of protein synthesis in susceptible fungi.[2][3] Given its potential as an antifungal agent, a reliable analytical method for its identification and quantification is crucial for research and development purposes. This application note outlines a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Chemical and Physical Properties of this compound:

| Property | Value |

| Molecular Formula | C18H16O |

| Molecular Weight | 360.31 g/mol [2] |

| CAS Number | 88527-18-8[2] |

Principle of the Method

The proposed HPLC method utilizes reversed-phase chromatography to separate this compound from other components in a sample matrix. A non-polar stationary phase (C18 column) is used in conjunction with a polar mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. This compound, being a relatively non-polar molecule, will be retained by the C18 column and will elute at a specific retention time under the defined chromatographic conditions. Detection is achieved using a Diode Array Detector (DAD) or a UV-Vis detector at a wavelength where this compound exhibits maximum absorbance.

Experimental Protocols

Instrumentation and Materials

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system equipped with:

-

Binary or Quaternary pump

-

Autosampler

-

Column oven

-

Diode Array Detector (DAD) or UV-Vis Detector

-

-

Analytical balance

-

pH meter

-

Vortex mixer

-

Centrifuge

-

Ultrasonic bath

-

Filtration assembly with 0.22 µm membrane filters

-

-

Chemicals and Reagents:

-

This compound reference standard (purity ≥95%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, ultrapure)

-

Formic acid (≥98%)

-

Ethyl acetate (analytical grade)

-

This compound-producing fungal strain (e.g., Aspergillus versicolor)

-

Culture media (e.g., Potato Dextrose Broth)

-

-

Chromatographic Column:

-

A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended.

-

Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Formic acid in Water.

-

Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

-

Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. Store at 4°C in the dark.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation (from Fungal Culture)

-

Inoculate the this compound-producing fungus into a suitable liquid culture medium.

-

Incubate the culture under appropriate conditions for fungal growth and secondary metabolite production.

-

After the incubation period, separate the fungal mycelium from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate three times with an equal volume of ethyl acetate.

-

Pool the organic extracts and evaporate to dryness under reduced pressure using a rotary evaporator.

-

Re-dissolve the dried extract in a known volume of methanol (e.g., 1 mL).

-

Filter the re-dissolved extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis

The following table summarizes the proposed chromatographic conditions for the analysis of this compound.

| Parameter | Recommended Condition |

| Column | C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Gradient Elution | 0-5 min: 20% B5-25 min: 20% to 80% B25-30 min: 80% B30.1-35 min: 20% B (Re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detection Wavelength | Diode Array Detection (DAD) at 210-400 nm, with a specific monitoring wavelength to be determined from the UV spectrum of this compound (a general starting point for fungal metabolites is often around 210 nm or 254 nm). |

Data Presentation and Analysis

The primary outcome of the HPLC analysis will be a chromatogram showing the detector response as a function of time. The peak corresponding to this compound should be identified by comparing its retention time with that of the reference standard.

For quantitative analysis, a calibration curve should be constructed by plotting the peak area of the this compound standard against its concentration. The concentration of this compound in the samples can then be determined from this calibration curve.

Method Validation

For routine use, the proposed method should be validated according to standard guidelines. Key validation parameters include:

-

Linearity: Assessed by analyzing a series of standard solutions of different concentrations.

-

Precision: Determined by repeated injections of the same sample (repeatability) and analysis on different days (intermediate precision).

-

Accuracy: Evaluated by spiking a blank matrix with a known amount of this compound standard and calculating the recovery.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

-

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis of this compound.

Caption: Workflow for the HPLC analysis of this compound.

This proposed method provides a solid starting point for the analysis of this compound. Researchers may need to optimize the chromatographic conditions, especially the gradient elution program, to achieve the best separation for their specific samples.

References

- 1. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Mycoversilin using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycoversilin is an antifungal antibiotic isolated from Aspergillus versicolor.[1] It exhibits specific inhibitory activity against filamentous fungi, particularly Trichophyton rubrum.[2] The mechanism of action involves the inhibition of protein synthesis by preventing the formation of leucyl-tRNA.[2] Given its therapeutic potential, a robust and sensitive analytical method is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a detailed protocol for the quantitative analysis of this compound in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C18H16O7 | [3] |

| Molecular Weight | 360.31 g/mol | [3] |

| CAS Number | 88527-18-8 | [3] |

| Chemical Class | Benzopyran | [1][2] |

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol describes the extraction of this compound from a serum sample.

-

To 100 µL of serum sample in a microcentrifuge tube, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a structurally similar molecule not present in the sample).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

| Parameter | Condition |

| Instrument | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 450°C |

| Gas Flow | Desolvation: 800 L/hr; Cone: 50 L/hr |

| Collision Gas | Argon |

Multiple Reaction Monitoring (MRM) Parameters

The following table summarizes the hypothetical MRM transitions for this compound. These would be optimized during method development.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| This compound | 361.10 [M+H]+ | 205.05 | 20 |

| This compound | 361.10 [M+H]+ | 177.05 | 25 |

| Internal Standard | (To be determined) | (To be determined) | (To be determined) |

Data Presentation

Method Performance Characteristics (Hypothetical Data)

| Parameter | Result |

| Linear Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 ng/mL |

| Limit of Quantification (LOQ) | 1.0 ng/mL |

| Intra-day Precision (%RSD) | < 10% |

| Inter-day Precision (%RSD) | < 15% |

| Accuracy (%Bias) | ± 15% |

| Recovery | > 85% |

Visualizations

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Signaling Pathway of this compound's Action

Caption: this compound's inhibition of protein synthesis.

References

- 1. This compound, a new antifungal antibiotic. I. Fermentation, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a new antifungal antibiotic. III. Mechanism of action on a filamentous fungus Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for Mycoversilin Solution

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution and storage of Mycoversilin solution, a potent antifungal antibiotic. The information is intended to ensure the stability and efficacy of this compound for research and development applications.

Product Information

-

Product Name: this compound

-

Mechanism of Action: this compound is an antibiotic that demonstrates strong inhibitory effects on protein synthesis in filamentous fungi, including skin and phytopathogenic fungi.[1][2] Its specific mechanism involves the inhibition of leucyl-tRNA formation, a critical step in the initiation of protein synthesis.[1] It has not been shown to have activity against yeast or bacteria.[2]

-

Primary Applications: Antifungal research, studies on protein synthesis inhibition, and development of novel antifungal agents.

Reconstitution of Lyophilized this compound

This protocol outlines the procedure for reconstituting lyophilized this compound powder to a stock solution. It is critical to use appropriate solvents and techniques to ensure complete dissolution and maintain the integrity of the compound.

Materials

-

Lyophilized this compound powder

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile, nuclease-free water

-

Sterile polypropylene microcentrifuge tubes or vials

-

Calibrated micropipettes and sterile, low-retention pipette tips

-

Vortex mixer

-

Optional: Water bath or sonicator

Experimental Protocol for Reconstitution

-

Preparation: Before opening, centrifuge the vial of lyophilized this compound at a low speed (e.g., 1,000 x g) for 30-60 seconds to ensure all the powder is at the bottom of the vial.

-

Solvent Selection: Based on general compound handling guidelines for similar molecules, DMSO is the recommended solvent for creating a high-concentration stock solution.

-

Reconstitution:

-

Carefully open the vial in a sterile environment (e.g., a laminar flow hood).

-

To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound (Molecular Weight: 360.31 g/mol ), add 277.5 µL of DMSO.

-

Close the vial tightly and vortex gently for 10-15 seconds to mix.

-

Visually inspect the solution to ensure complete dissolution. If particulates are still visible, gentle warming in a water bath (not exceeding 40°C) or brief sonication may be used to aid dissolution.

-

-

Sterilization (if required): For cell-based assays requiring sterile conditions, the reconstituted stock solution can be sterilized by filtration through a 0.22 µm syringe filter compatible with DMSO.

Storage and Stability of this compound Solutions

Proper storage of this compound solutions is crucial to maintain their biological activity and prevent degradation. The following guidelines are based on standard practices for similar research compounds.

Storage Conditions

| Solution Type | Storage Temperature | Duration | Notes |

| Lyophilized Powder | -20°C to -80°C | Up to 24 months | Protect from moisture. |

| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |

| Aqueous Working Solutions | 2-8°C | Up to 24 hours | Prepare fresh from stock solution before use. |

Note: The stability data presented are based on general guidelines for research compounds. For lot-specific stability information, refer to the Certificate of Analysis provided by the manufacturer.

Experimental Protocol for Aliquoting and Storage

-

Aliquoting: After reconstitution, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes. This minimizes the number of freeze-thaw cycles, which can lead to compound degradation.

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of reconstitution, and solvent.

-

Freezing: Flash-freeze the aliquots in a dry ice/ethanol bath or by placing them directly in a -80°C freezer.

-

Storage: Store the frozen aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Data Presentation

The following tables summarize key quantitative data for this compound.

Table 1: Solubility Data (Representative)

| Solvent | Approximate Solubility |

| DMSO | ≥ 20 mg/mL |

| Ethanol | Sparingly Soluble |

| Water | Insoluble |

Disclaimer: The solubility data are representative values based on compounds with similar structures. Actual solubility may vary depending on the specific lot and experimental conditions. It is recommended to perform solubility tests for your specific application.

Table 2: Recommended Storage Conditions for this compound Solutions

| Storage Form | Temperature | Recommended Duration | Key Considerations |

| Lyophilized Powder | -20°C | 24 months | Store in a desiccator. |

| 10 mM Stock in DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |

| 10 mM Stock in DMSO | -80°C | 6 months | Aliquot for long-term preservation. |

| Aqueous Working Solution | 4°C | < 24 hours | Prepare fresh for each experiment. |

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of this compound in the inhibition of fungal protein synthesis.

Caption: this compound inhibits protein synthesis by targeting leucyl-tRNA synthetase.

Experimental Workflow Diagram

The following diagram outlines the experimental workflow for the reconstitution and storage of this compound.

Caption: A stepwise workflow for preparing this compound stock solutions.

References

Mycoversilin: An Antifungal Agent with Limited Application in Modern Molecular Biology

Initial research indicates that Mycoversilin is an antifungal antibiotic with a defined mechanism of action against filamentous fungi. However, there is a significant lack of current data and established applications for this compound within the broader field of molecular biology, particularly concerning the study of signaling pathways in mammalian cells.

This compound, isolated from the culture filtrate of Aspergillus versicolor, demonstrates specific inhibitory effects against the filamentous fungus Trichophyton rubrum.[1] Its primary mechanism of action is the inhibition of protein synthesis.[2] This is achieved by preventing the formation of leucyl-tRNA, a crucial step in the translation process.[2] Additionally, this compound has been observed to moderately inhibit DNA synthesis and slightly inhibit RNA synthesis in T. rubrum.[2]

Summary of Known Quantitative Data

The available research, primarily from studies conducted in the 1980s, provides limited quantitative data on the bioactivity of this compound.

| Parameter | Organism | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Trichophyton rubrum | 15 µg/ml | [2] |

| Inhibition of Sporulation | Trichophyton rubrum | 28.5% at MIC | [2] |

Mechanism of Action: Inhibition of Protein Synthesis

This compound's antifungal activity stems from its ability to disrupt protein synthesis at the level of aminoacyl-tRNA formation. The process is outlined below.

Figure 1. Mechanism of this compound in inhibiting fungal protein synthesis.

Experimental Protocols

Due to the absence of recent research on this compound in molecular biology, detailed, modern experimental protocols are not available. The foundational methods for determining its antifungal properties are described below, based on the initial characterization studies.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a generalized procedure for determining the MIC of an antifungal agent against a filamentous fungus.

Materials:

-

This compound

-

Trichophyton rubrum culture

-

Sabouraud Dextrose Broth (SDB) or other suitable fungal growth medium

-

Sterile microtiter plates (96-well)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent and sterilize by filtration.

-

Prepare a standardized inoculum of T. rubrum spores or mycelial fragments.

-

In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution in SDB.

-

Add the fungal inoculum to each well. Include a positive control (no drug) and a negative control (no fungus).

-

Incubate the plate at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).

-

The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth. This can be assessed visually or by measuring absorbance at a specific wavelength (e.g., 600 nm).

Figure 2. Experimental workflow for MIC determination.

Concluding Remarks for Researchers

While this compound has a defined antifungal mechanism, its utility in modern molecular biology research appears to be unexplored. There is no evidence in the current scientific literature to suggest its use as a tool to probe signaling pathways or other cellular processes in mammalian systems. Researchers and drug development professionals should be aware that the application of this compound is likely limited to specialized antifungal studies. Further investigation would be required to determine if this compound has any off-target effects or broader biological activities that could be relevant to molecular biology research.

References

Mycoversilin: Application Notes and Protocols for Gene Expression Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mycoversilin is a potent and specific small molecule inhibitor of the Myeloid Differentiation Primary Response 88 (MyD88) signaling pathway. MyD88 is a critical adaptor protein that plays a central role in the innate immune response by mediating signaling from Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs).[1][2] Upon activation, MyD88 initiates a signaling cascade that leads to the activation of transcription factors such as NF-κB and the subsequent expression of pro-inflammatory cytokines and other immune response genes.[1] Dysregulation of the MyD88 pathway is implicated in various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.

These application notes provide detailed protocols for utilizing this compound in gene expression studies to investigate its impact on the MyD88 signaling pathway and downstream gene regulation.

Mechanism of Action

This compound exerts its inhibitory effect by binding to a specific allosteric site on the MyD88 protein, preventing its homodimerization and subsequent recruitment of downstream signaling molecules, including Interleukin-1 Receptor-Associated Kinase (IRAK) family members. This blockade of the MyD88 signalosome effectively abrogates the activation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a significant reduction in the expression of pro-inflammatory genes.

Signaling Pathway Diagram

Caption: Inhibition of the MyD88 signaling pathway by this compound.

Application Notes

This compound is a valuable tool for a variety of gene expression studies, including:

-

Target Validation: Confirming the role of the MyD88 pathway in the expression of specific genes in response to inflammatory stimuli.

-

Dose-Response Studies: Determining the optimal concentration of this compound for inhibiting the expression of target genes.

-

Time-Course Experiments: Investigating the temporal effects of this compound on gene expression.

-

Specificity Analysis: Assessing the specificity of this compound by examining its effects on genes regulated by other signaling pathways.

Experimental Protocols

The following protocols provide a framework for conducting gene expression analysis using this compound. These should be optimized for specific cell types and experimental conditions.

Experimental Workflow Diagram

Caption: General workflow for gene expression analysis using this compound.

Protocol 1: Cell Culture and Treatment

-

Cell Seeding: Plate cells (e.g., macrophages, epithelial cells) in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

-

Starvation (Optional): For studies involving stimulation, serum-starve the cells for 4-6 hours to reduce basal signaling.

-

This compound Pre-treatment: Add this compound at the desired final concentrations to the culture medium. It is recommended to perform a dose-response curve to determine the optimal concentration. A vehicle control (e.g., DMSO) should be included.

-

Stimulation: After a pre-incubation period with this compound (e.g., 1-2 hours), add the inflammatory stimulus (e.g., Lipopolysaccharide (LPS) for TLR4 activation) to the appropriate wells.

-

Incubation: Incubate the cells for the desired time period to allow for changes in gene expression (e.g., 4, 8, or 24 hours).

-

Cell Harvesting: After incubation, wash the cells with ice-cold PBS and proceed immediately to RNA isolation.

Protocol 2: RNA Isolation and cDNA Synthesis

-

RNA Isolation: Isolate total RNA from the treated cells using a commercially available RNA isolation kit according to the manufacturer's instructions. Ensure all steps are performed in an RNase-free environment.

-

RNA Quantification and Quality Control: Determine the concentration and purity of the isolated RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit according to the manufacturer's protocol.

Protocol 3: Quantitative Real-Time PCR (qRT-PCR)

-

Primer Design: Design or obtain validated primers for the target genes of interest (e.g., TNF-α, IL-6, IL-1β) and a stable housekeeping gene (e.g., GAPDH, ACTB).

-

Reaction Setup: Prepare the qRT-PCR reaction mix containing cDNA, primers, and a suitable qPCR master mix.

-

Thermal Cycling: Perform the qRT-PCR using a real-time PCR detection system with appropriate cycling conditions.

-

Data Analysis: Analyze the raw Cq values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated control.[3]

Data Presentation

The following table presents hypothetical data from a dose-response experiment investigating the effect of this compound on the expression of pro-inflammatory cytokine genes in LPS-stimulated macrophages.

| This compound Concentration (µM) | Relative TNF-α mRNA Expression (Fold Change vs. LPS only) | Relative IL-6 mRNA Expression (Fold Change vs. LPS only) | Relative IL-1β mRNA Expression (Fold Change vs. LPS only) |

| 0 (LPS only) | 1.00 | 1.00 | 1.00 |

| 0.1 | 0.78 | 0.82 | 0.75 |

| 1 | 0.45 | 0.51 | 0.42 |

| 10 | 0.12 | 0.18 | 0.15 |

| 50 | 0.05 | 0.09 | 0.06 |

Note: The data presented in this table is for illustrative purposes only and should be generated through rigorous experimentation.

Conclusion

This compound serves as a powerful research tool for elucidating the role of the MyD88 signaling pathway in various biological processes and disease models. The protocols and guidelines provided in these application notes offer a comprehensive starting point for researchers to investigate the effects of this compound on gene expression and to explore its therapeutic potential.

References

- 1. Inhibition of the MyD88 signaling pathway could upregulates Ghrelin expression to synergistically regulate hepatic Echinococcus multilocularis-infected progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dual function of MyD88 in RAS signaling and inflammation, leading to mouse and human cell transformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | qPCRtools: An R package for qPCR data processing and visualization [frontiersin.org]

Application Notes and Protocols for Mycoversilin Delivery in Animal Models

Disclaimer: Extensive literature searches did not yield specific preclinical data on the delivery of Mycoversilin in animal models. The following application notes and protocols are based on established methodologies for the preclinical evaluation of antifungal agents and are intended to serve as a general guide for researchers, scientists, and drug development professionals.

Introduction